tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.
Introduction of Fluorine and Hydroxyl Groups: Fluorination can be done using reagents like Selectfluor, while hydroxylation may involve hydroxylating agents such as m-CPBA.
tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the compound to its dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO4
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution can introduce diverse functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Drug Development: Potential precursor or active ingredient in pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic properties in treating diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-fluoro-7-hydroxyisoquinoline-2-carboxylate
- tert-Butyl 6-chloro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-fluoro-7-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of tert-Butyl 6-fluoro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and hydroxyl group can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H18FNO3 |
---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-9-6-11(15)12(17)7-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3 |
InChI Key |
WPMVZPDBGPRYTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.